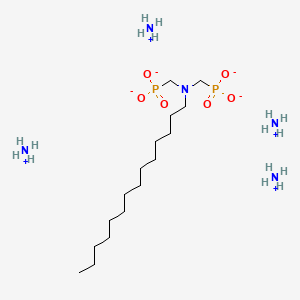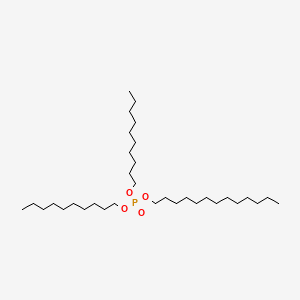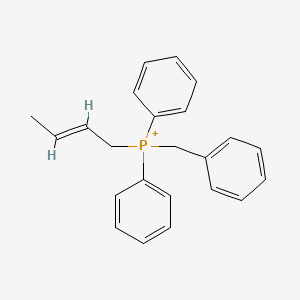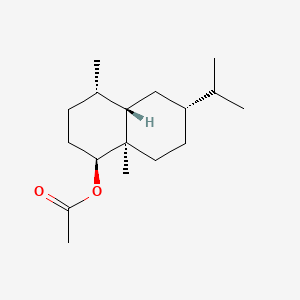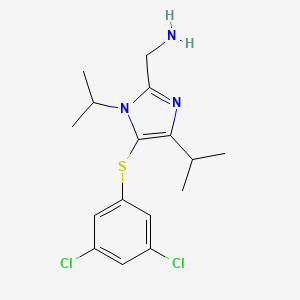
2-Aminomethyl-5-(3,5-dichlorophenylthio)-1,4-diisopropyl-1H-imidazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Aminomethyl-5-(3,5-dichlorophenylthio)-1,4-diisopropyl-1H-imidazole is a chemical compound known for its unique structure and potential applications in various scientific fields. This compound features an imidazole ring substituted with aminomethyl and dichlorophenylthio groups, making it a subject of interest in organic chemistry and pharmacology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Aminomethyl-5-(3,5-dichlorophenylthio)-1,4-diisopropyl-1H-imidazole typically involves multi-step organic reactions. One common approach is the nucleophilic substitution reaction where a suitable imidazole precursor is reacted with 3,5-dichlorophenylthiol in the presence of a base. The aminomethyl group can be introduced through reductive amination using formaldehyde and a reducing agent like sodium cyanoborohydride.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling the temperature, solvent choice, and reaction time. Catalysts and advanced purification techniques such as recrystallization or chromatography are often employed to ensure the final product meets the desired specifications.
Chemical Reactions Analysis
Types of Reactions
2-Aminomethyl-5-(3,5-dichlorophenylthio)-1,4-diisopropyl-1H-imidazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reagents such as lithium aluminum hydride, which may reduce the imidazole ring or other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles, bases, and solvents depending on the desired substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups to the imidazole ring or the phenylthio moiety.
Scientific Research Applications
2-Aminomethyl-5-(3,5-dichlorophenylthio)-1,4-diisopropyl-1H-imidazole has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for creating more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The exact mechanism of action for 2-Aminomethyl-5-(3,5-dichlorophenylthio)-1,4-diisopropyl-1H-imidazole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the dichlorophenylthio group suggests potential interactions with hydrophobic pockets in proteins, while the aminomethyl group may form hydrogen bonds or ionic interactions.
Comparison with Similar Compounds
Similar Compounds
- 2-Aminomethyl-5-(3,5-dichlorophenylthio)-4-isopropyl-1H-imidazole
- 2-Aminomethyl-5-(3,5-dichlorophenylthio)-1-methyl-1H-imidazole
Uniqueness
2-Aminomethyl-5-(3,5-dichlorophenylthio)-1,4-diisopropyl-1H-imidazole is unique due to its specific substitution pattern on the imidazole ring, which may confer distinct chemical and biological properties compared to its analogs. The presence of both aminomethyl and dichlorophenylthio groups provides a versatile scaffold for further functionalization and exploration in various research fields.
Properties
CAS No. |
178979-63-0 |
|---|---|
Molecular Formula |
C16H21Cl2N3S |
Molecular Weight |
358.3 g/mol |
IUPAC Name |
[5-(3,5-dichlorophenyl)sulfanyl-1,4-di(propan-2-yl)imidazol-2-yl]methanamine |
InChI |
InChI=1S/C16H21Cl2N3S/c1-9(2)15-16(21(10(3)4)14(8-19)20-15)22-13-6-11(17)5-12(18)7-13/h5-7,9-10H,8,19H2,1-4H3 |
InChI Key |
DMDQSBAZAQIINF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=C(N(C(=N1)CN)C(C)C)SC2=CC(=CC(=C2)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


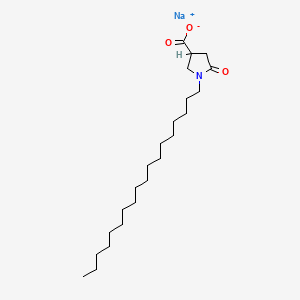
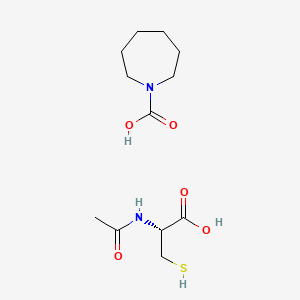

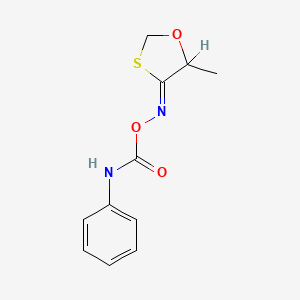
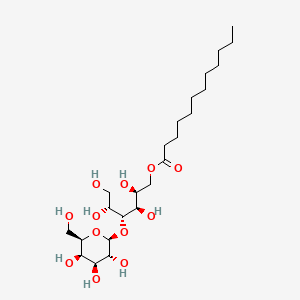
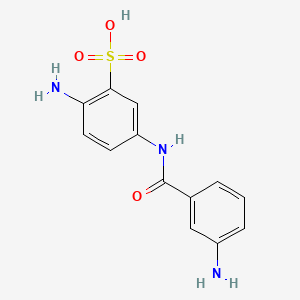
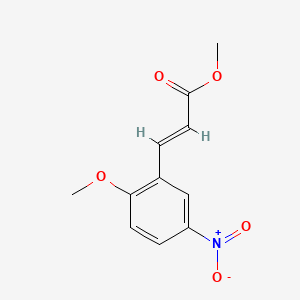
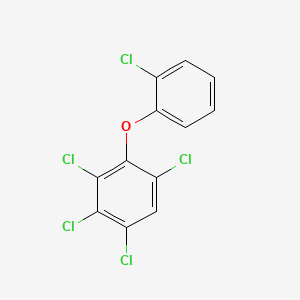
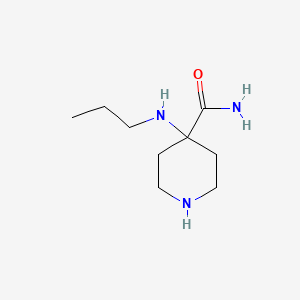
![2-Methyl-N-[3-[(1-methylethyl)amino]propyl]acrylamide](/img/structure/B12665938.png)
